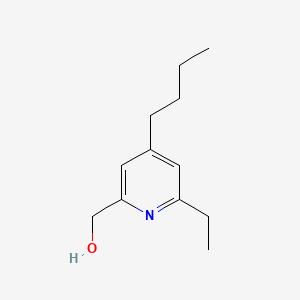
4-Butyl-6-ethylpyridine-2-methanol
Descripción general
Descripción
4-Butyl-6-ethylpyridine-2-methanol is a chemical compound with a complex structure. It belongs to the pyridine family and contains both alkyl and hydroxyl functional groups. Its systematic name indicates the presence of a butyl group (four carbon atoms), an ethyl group (two carbon atoms), and a hydroxymethyl group (attached to the pyridine ring).
Molecular Structure Analysis
The molecular structure of 4-Butyl-6-ethylpyridine-2-methanol consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted with a butyl group at position 4 and an ethyl group at position 6. The hydroxymethyl group is attached to the second carbon of the pyridine ring. The spatial arrangement of atoms and bond angles significantly influences its properties.
Chemical Reactions Analysis
While specific reactions involving this compound are not well-documented, we can infer potential reactions based on its functional groups. For instance:
- Esterification : The hydroxymethyl group could undergo esterification with carboxylic acids.
- Oxidation : The alkyl groups (butyl and ethyl) might be oxidized under appropriate conditions.
- Substitution Reactions : The pyridine ring could participate in substitution reactions with electrophiles.
Physical And Chemical Properties Analysis
- Physical State : This compound likely exists as a solid or crystalline material.
- Melting Point : Experimental data on its melting point would be valuable.
- Solubility : Solubility in various solvents (water, organic solvents) needs investigation.
- Stability : Assessing its stability under different conditions is crucial.
Aplicaciones Científicas De Investigación
Ligand Exchange and Chemical Bonding
The use of 4-butyl-6-ethylpyridine-2-methanol and its derivatives is explored in the context of ligand exchange reactions and the formation of chemical bonds. For example, Carlin and Mccarley (1989) investigated the ligand exchange reactions of W{sub 2}(mhp){sub 4} with pyridine and methanol, leading to compounds with unique bioctahedral arrangements and multiple bonds (Carlin & Mccarley, 1989).
Solvent Effects on Molecular Conformations
Lomas and Adenier (2001) explored the solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols, which can be related to the behavior of 4-butyl-6-ethylpyridine-2-methanol in different solvent environments (Lomas & Adenier, 2001).
Catalysis and Organic Synthesis
Minachev, Isakov, and Isakova (1989) demonstrated the efficiency of zeolites as catalysts in organic synthesis processes, which can be relevant to the use of 4-butyl-6-ethylpyridine-2-methanol in similar catalytic applications (Minachev, Isakov, & Isakova, 1989).
Photoreactivity and Alkoxylation
The photoreactivity of 2-vinylpyridine in methanol, which can be related to the photoinduced reactions of 4-butyl-6-ethylpyridine-2-methanol, was studied by Ishida, Uesugi, and Takamuku (1993), showing the potential for creating alkoxyl derivatives (Ishida, Uesugi, & Takamuku, 1993).
Methanol Production and Utilization
Dalena et al. (2018) discussed the advancements in methanol production and utilization, highlighting its role as a building block for complex chemical compounds. This research can provide insights into the broader context of 4-butyl-6-ethylpyridine-2-methanol's role in methanol-related processes (Dalena et al., 2018).
Safety And Hazards
Safety information is scarce, but standard precautions apply:
- Handling : Use appropriate protective gear (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
- Toxicity : Toxicity data are lacking; assume it may be harmful if ingested or inhaled.
Direcciones Futuras
Researchers should focus on the following:
- Synthetic Optimization : Develop efficient synthetic routes.
- Biological Studies : Investigate its potential as a drug or bioactive compound.
- Structure-Activity Relationship : Correlate its structure with biological activity.
- Safety Assessment : Conduct toxicity studies.
Propiedades
IUPAC Name |
(4-butyl-6-ethylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-5-6-10-7-11(4-2)13-12(8-10)9-14/h7-8,14H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIQCEZFJPDFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=C1)CO)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-6-ethylpyridine-2-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



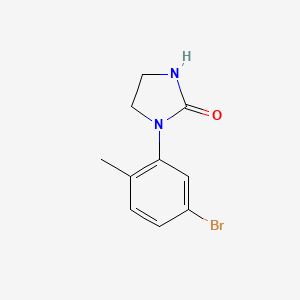
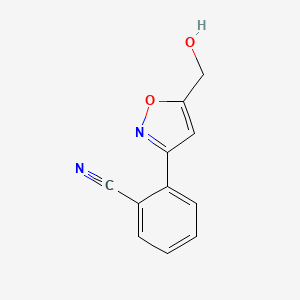
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)


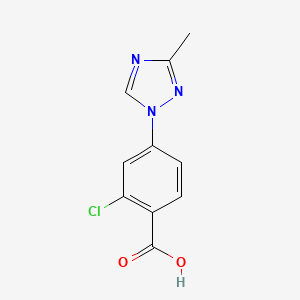


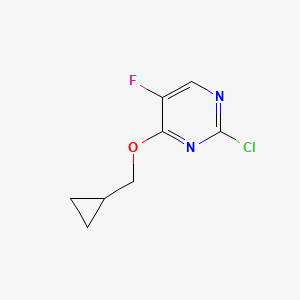
![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
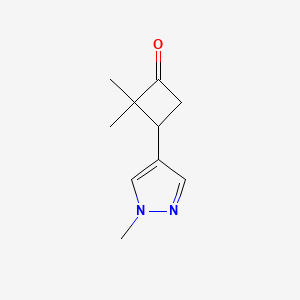

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)